molecular formula C21H23N5O4 B2484516 8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878728-73-5

8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2484516
CAS No.: 878728-73-5
M. Wt: 409.446
InChI Key: XQAISMRHWYORJO-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Its structure includes:

  • 1- and 7-positions: Methyl groups that enhance lipophilicity and metabolic stability.
  • 3-position: A 3-oxobutan-2-yl substituent, which may influence solubility and serve as a hydrogen bond acceptor.

This scaffold is frequently explored for its affinity to serotonin (5-HT) receptors, phosphodiesterases (PDEs), and kinase targets, with structural modifications driving selectivity .

Properties

IUPAC Name

6-(2-ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-6-30-16-10-8-7-9-15(16)25-12(2)11-24-17-18(22-20(24)25)23(5)21(29)26(19(17)28)13(3)14(4)27/h7-11,13H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAISMRHWYORJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the ethoxyphenyl, dimethyl, and oxobutan-2-yl groups through various substitution and coupling reactions. Common reagents used in these reactions include ethyl iodide, methyl iodide, and oxobutanone, under conditions such as reflux and catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with nucleic acids.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key analogs and their biological/structural distinctions:

Compound Name & ID (if available) Substituents & Key Features Biological Activity/Findings Source
Target Compound 8-(2-ethoxyphenyl), 1,7-diMe, 3-(3-oxobutan-2-yl) Hypothesized 5-HT1A/PDE4B activity based on SAR trends N/A
Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione) 8-position: Isoquinoline-derived alkyl chain; 6,7-dimethoxy groups High 5-HT1A/D2 receptor affinity; PDE4B/PDE10A inhibition
AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione) 8-position: Piperazinylbutyl with 2-fluorophenyl Partial 5-HT1A agonism; antidepressant-like activity in mice; moderate brain penetration
AZ-861 (1,3-dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-imidazo[2,1-f]purine-2,4-dione) 8-position: Piperazinylbutyl with 3-CF3-phenyl Stronger 5-HT1A agonism vs. AZ-853; lipid metabolism disturbances in vivo
8-(2-Methoxyphenyl)-1-methyl-7-(4-cyanophenyl)-imidazo[2,1-f]purine-2,4-dione (Compound 70) 8-(2-methoxyphenyl), 7-(4-cyanophenyl) Kinase inhibitory activity (synthesis described; biological data pending)
3-(3,3-Dimethyl-2-oxobutyl)-8-(2,5-dimethylphenyl)-1,6,7-trimethyl-imidazo[2,1-f]purine-2,4-dione 3-(3,3-dimethyl-2-oxobutyl), 8-(2,5-dimethylphenyl) Structural analog with enhanced steric bulk; unconfirmed activity

Key Structural and Functional Insights:

Substituent Effects on Receptor Binding: 8-position modifications: Ethoxyphenyl (target compound) vs. piperazinylalkyl (AZ-853/AZ-861) or isoquinoline-derived chains (Compound 5) significantly alter receptor selectivity. Piperazinyl groups enhance 5-HT1A affinity, while aromatic substituents (e.g., ethoxyphenyl) may favor PDE4B inhibition .

Methylation Patterns :

  • 1,7-Dimethylation (target compound) vs. 1,3-dimethyl (AZ-853/AZ-861) influences steric hindrance and pharmacokinetics. Methyl groups at 1 and 7 may reduce oxidative metabolism, extending half-life .

Biological Activity Trends: Piperazinylalkyl derivatives (AZ-853/AZ-861) exhibit strong 5-HT1A partial agonism and antidepressant-like effects but vary in side effects (e.g., AZ-853 causes weight gain; AZ-861 affects lipid metabolism) .

Biological Activity

Structure

The compound features a complex structure characterized by:

  • An imidazo[2,1-f]purine core.
  • Substituents that include an ethoxyphenyl group and a 3-oxobutan-2-yl moiety.

Chemical Formula

The molecular formula can be represented as C15H18N4O3C_{15}H_{18}N_4O_3.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various physiological processes.

Therapeutic Potential

Research indicates that this compound may have several therapeutic applications:

  • Anticancer Activity : Studies have suggested that imidazopurine derivatives exhibit cytotoxic effects on cancer cell lines, making them candidates for further development in oncology.
  • Anti-inflammatory Effects : There is evidence that such compounds can modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Cytotoxicity Assays

In vitro studies have demonstrated the cytotoxic effects of 8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione against various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF720Cell cycle arrest
A54918Inhibition of proliferation

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory properties of the compound. A study demonstrated a significant reduction in inflammatory markers when administered to mice with induced inflammation.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and moderate bioavailability. Further studies are needed to elucidate its metabolic pathways and elimination routes.

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